molecular formula C13H25FO2 B12984587 Undecanoic acid, 11-fluoro-, ethyl ester CAS No. 332-98-9

Undecanoic acid, 11-fluoro-, ethyl ester

Cat. No.: B12984587
CAS No.: 332-98-9
M. Wt: 232.33 g/mol
InChI Key: ZVUDVNKAIMHDLN-UHFFFAOYSA-N
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Description

Ethyl 11-fluoroundecanoate is an organic compound with the molecular formula C13H25FO2. It is an ester derivative of 11-fluoroundecanoic acid, where the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-fluoroundecanoate can be synthesized through the esterification of 11-fluoroundecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

11-Fluoroundecanoic acid+EthanolH2SO4Ethyl 11-fluoroundecanoate+Water\text{11-Fluoroundecanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 11-fluoroundecanoate} + \text{Water} 11-Fluoroundecanoic acid+EthanolH2​SO4​​Ethyl 11-fluoroundecanoate+Water

Industrial Production Methods: In an industrial setting, the production of ethyl 11-fluoroundecanoate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Types of Reactions:

    Oxidation: Ethyl 11-fluoroundecanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of ethyl 11-fluoroundecanoate can lead to the formation of alcohols. Lithium aluminum hydride is a common reducing agent used for this purpose.

    Substitution: The fluorine atom in ethyl 11-fluoroundecanoate can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

Scientific Research Applications

Ethyl 11-fluoroundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 11-fluoroundecanoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, releasing 11-fluoroundecanoic acid and ethanol. The fluorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Ethyl 11-fluoroundecanoate is unique due to its ester functionality, which imparts different chemical properties compared to its acid and alcohol counterparts. The presence of the fluorine atom enhances its stability and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

332-98-9

Molecular Formula

C13H25FO2

Molecular Weight

232.33 g/mol

IUPAC Name

ethyl 11-fluoroundecanoate

InChI

InChI=1S/C13H25FO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3

InChI Key

ZVUDVNKAIMHDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCF

Origin of Product

United States

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